
(2R,3R)-Butane-2,3-diyl bis(4-methylbenzenesulfonate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R,3R)-Butane-2,3-diyl bis(4-methylbenzenesulfonate) is an organic compound that features two 4-methylbenzenesulfonate groups attached to a butane-2,3-diyl backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-Butane-2,3-diyl bis(4-methylbenzenesulfonate) typically involves the reaction of (2R,3R)-butane-2,3-diol with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:
(2R,3R)-Butane-2,3-diol+2(4-methylbenzenesulfonyl chloride)→(2R,3R)-Butane-2,3-diyl bis(4-methylbenzenesulfonate)+2HCl
Industrial Production Methods
On an industrial scale, the production of (2R,3R)-Butane-2,3-diyl bis(4-methylbenzenesulfonate) can be optimized by using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems can also help in maintaining the anhydrous environment required for the reaction.
化学反応の分析
Types of Reactions
(2R,3R)-Butane-2,3-diyl bis(4-methylbenzenesulfonate) can undergo various chemical reactions, including:
Nucleophilic Substitution: The sulfonate groups can be displaced by nucleophiles such as amines or alcohols.
Reduction: The compound can be reduced to yield the corresponding butane-2,3-diol.
Hydrolysis: In the presence of water and a base, the sulfonate groups can be hydrolyzed to yield the corresponding diol and sulfonic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reaction is typically carried out in an aprotic solvent such as dichloromethane or tetrahydrofuran.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Hydrolysis: Aqueous sodium hydroxide or potassium hydroxide solutions are commonly used.
Major Products Formed
Nucleophilic Substitution: The major products are the substituted butane derivatives.
Reduction: The major product is (2R,3R)-butane-2,3-diol.
Hydrolysis: The major products are (2R,3R)-butane-2,3-diol and 4-methylbenzenesulfonic acid.
科学的研究の応用
(2R,3R)-Butane-2,3-diyl bis(4-methylbenzenesulfonate) has several applications in scientific research:
Organic Synthesis: It is used as a protecting group for diols in organic synthesis.
Materials Science: The compound is used in the preparation of polymers and other materials with specific properties.
Biology and Medicine: It is used in the synthesis of biologically active molecules and pharmaceuticals.
Industry: The compound is used in the production of specialty chemicals and intermediates.
作用機序
The mechanism of action of (2R,3R)-Butane-2,3-diyl bis(4-methylbenzenesulfonate) involves the reactivity of the sulfonate groups. These groups can act as leaving groups in nucleophilic substitution reactions, allowing for the introduction of various functional groups into the molecule. The compound’s reactivity is influenced by the electronic and steric effects of the sulfonate groups.
類似化合物との比較
Similar Compounds
Ethyl Acetoacetate: Used in similar nucleophilic substitution reactions.
Diethyl Malonate: Another compound used in organic synthesis with similar reactivity.
Acetylacetone: Used in various organic reactions and has similar functional groups.
Uniqueness
(2R,3R)-Butane-2,3-diyl bis(4-methylbenzenesulfonate) is unique due to its specific stereochemistry and the presence of two sulfonate groups, which provide distinct reactivity compared to other similar compounds. This makes it particularly useful in applications requiring precise control over molecular structure and reactivity.
特性
分子式 |
C18H22O6S2 |
|---|---|
分子量 |
398.5 g/mol |
IUPAC名 |
[(2R,3R)-3-(4-methylphenyl)sulfonyloxybutan-2-yl] 4-methylbenzenesulfonate |
InChI |
InChI=1S/C18H22O6S2/c1-13-5-9-17(10-6-13)25(19,20)23-15(3)16(4)24-26(21,22)18-11-7-14(2)8-12-18/h5-12,15-16H,1-4H3/t15-,16-/m1/s1 |
InChIキー |
MFRBMNNZDFDJOF-HZPDHXFCSA-N |
異性体SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O[C@H](C)[C@@H](C)OS(=O)(=O)C2=CC=C(C=C2)C |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC(C)C(C)OS(=O)(=O)C2=CC=C(C=C2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


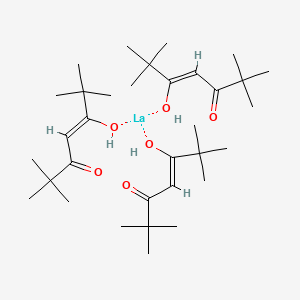
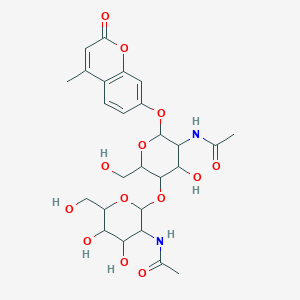
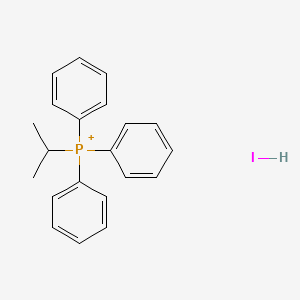

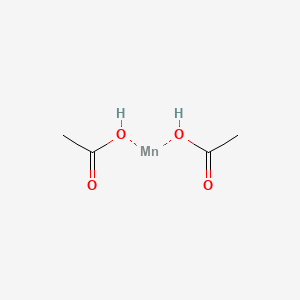

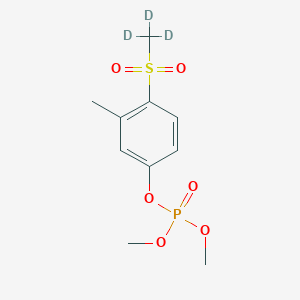

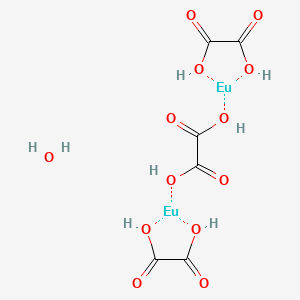
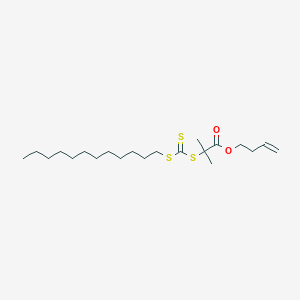

![1-(1H-Benzo[d][1,2,3]triazol-1-yl)-N,N-dimethylmethanamine--1-(2H-benzo[d][1,2,3]triazol-2-yl)-N,N-dimethylmethanamine](/img/structure/B12061148.png)


